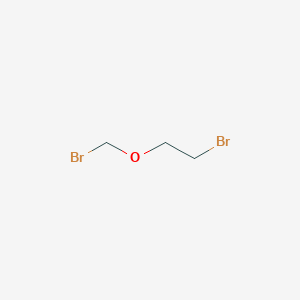
1-Bromo-2-(bromomethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethoxy)ethane is an organic compound with the molecular formula C3H6Br2O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and an ether linkage, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethoxy)ethane can be synthesized through the bromination of 2-(bromomethoxy)ethanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product separation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(bromomethoxy)ethane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can facilitate the substitution of bromine atoms with electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted ethers and alcohols, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethoxy)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethoxy)ethane involves the formation of reactive intermediates during substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the carbon atoms. This process can lead to the formation of new carbon-oxygen or carbon-carbon bonds, depending on the reaction conditions.
Comparación Con Compuestos Similares
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(methoxymethoxy)ethane
- 2-Bromoethyl methyl ether
Comparison: 1-Bromo-2-(bromomethoxy)ethane is unique due to the presence of two bromine atoms and an ether linkage, which provides distinct reactivity compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane has a different substitution pattern, affecting its reactivity and applications. Similarly, 2-Bromoethyl methyl ether lacks the second bromine atom, leading to different chemical behavior.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O/c4-1-2-6-3-5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISMCYXKCWWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550633 |
Source


|
| Record name | 1-Bromo-2-(bromomethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58460-94-9 |
Source


|
| Record name | 1-Bromo-2-(bromomethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

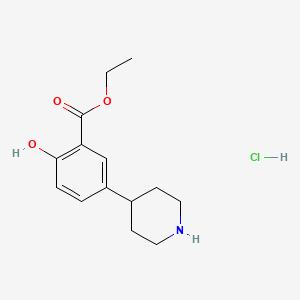
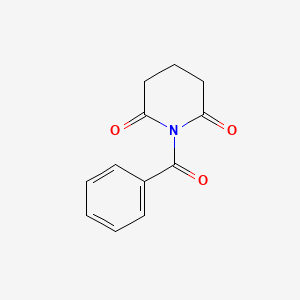

![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
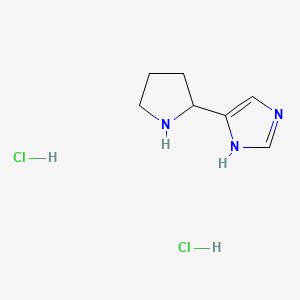
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
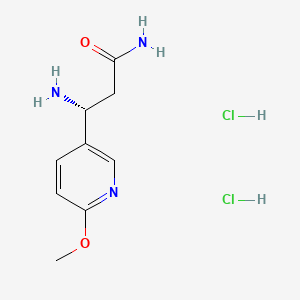
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
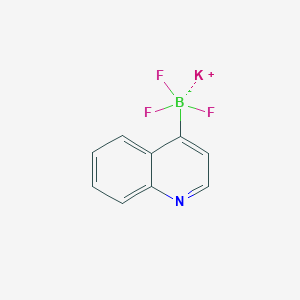
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
